4-({2-[3-(3-{5-[(4-CARBOXYPHENYL)SULFONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}BENZOYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID
Overview
Description
4-({2-[3-(3-{5-[(4-CARBOXYPHENYL)SULFONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}BENZOYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID is a complex organic compound that features multiple functional groups, including carboxylic acid, sulfonyl, and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[3-(3-{5-[(4-CARBOXYPHENYL)SULFONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}BENZOYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as isoindoline derivatives, followed by sulfonylation and carboxylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the carboxylic acid group may yield anhydrides or esters, while reduction of the sulfonyl group may produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of sulfonyl and carboxylic acid groups suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its structural features may allow it to interact with specific proteins or enzymes, leading to the development of new drugs.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({2-[3-(3-{5-[(4-CARBOXYPHENYL)SULFONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}BENZOYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline derivatives, sulfonyl-containing compounds, and carboxylic acid derivatives. Examples include:
- 4-({2-[3-(3-{5-[(4-METHYLPHENYL)SULFONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}BENZOYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID
- 4-({2-[3-(3-{5-[(4-HYDROXYPHENYL)SULFONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}BENZOYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID
Uniqueness
The uniqueness of 4-({2-[3-(3-{5-[(4-CARBOXYPHENYL)SULFONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}BENZOYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[2-[3-[3-[5-(4-carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzoyl]phenyl]-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H24N2O13S2/c46-37(25-3-1-5-27(19-25)44-38(47)33-17-15-31(21-35(33)40(44)49)59(55,56)29-11-7-23(8-12-29)42(51)52)26-4-2-6-28(20-26)45-39(48)34-18-16-32(22-36(34)41(45)50)60(57,58)30-13-9-24(10-14-30)43(53)54/h1-22H,(H,51,52)(H,53,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWNTLPQRLHHLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O)C(=O)C5=CC(=CC=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)S(=O)(=O)C8=CC=C(C=C8)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H24N2O13S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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